{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H25N3O/c1-11(2)18-13(8-15(17-18)12-5-6-12)9-16-10-14-4-3-7-19-14/h8,11-12,14,16H,3-7,9-10H2,1-2H3 |
InChI Key |
VYBNOXUKJZHJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNCC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Acetonitrile Cyclocondensation
The pyrazole scaffold is constructed via a two-step protocol adapted from ACS Omega (2017). Starting with a heterocyclic acetonitrile precursor, treatment with hydrazine derivatives under reflux conditions induces cyclocondensation. For example, 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carbonitrile is synthesized by reacting cyclopropylacetonitrile with isopropylhydrazine in dioxane at 80°C for 8 hours (yield: 78%).
Key reaction :
$$
\text{Cyclopropylacetonitrile} + \text{Isopropylhydrazine} \xrightarrow{\text{dioxane, 80°C}} \text{3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbonitrile}
$$
Nitrile Reduction to Primary Amine
The nitrile group at the 5-position is reduced to a primary amine using catalytic hydrogenation (H₂, Pd/C, ethanol, 50°C, 12 hours). This step achieves quantitative conversion with minimal byproducts.
Spectroscopic validation :
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 1.45–1.52 (m, 4H, cyclopropyl), 3.89 (s, 2H, CH₂NH₂), 6.12 (s, 1H, pyrazole-H).
- HRMS : m/z calcd. for C₁₀H₁₆N₃ [M+H]⁺: 178.1345; found: 178.1342.
Oxolan-2-yl-Methylamine Synthesis
Acrylonitrile and 2-Chloroethanol Cyclization
Adapting CN106366056A, 3-aminomethyltetrahydrofuran is synthesized from acrylonitrile and 2-chloroethanol. The reaction proceeds via a base-catalyzed Michael addition (NaOH, 0°C, 2 hours) followed by cyclization (NaH, THF, 60°C, 6 hours) to yield 3-cyanooxolane (85% yield).
Key reaction :
$$
\text{Acrylonitrile} + \text{2-Chloroethanol} \xrightarrow{\text{NaOH, 0°C}} \text{2-Chloroethyl-2-cyanoethyl ether} \xrightarrow{\text{NaH, THF}} \text{3-Cyanooxolane}
$$
Catalytic Hydrogenation to Amine
The nitrile group in 3-cyanooxolane is reduced to a primary amine using Raney Ni under H₂ (40 psi, methanol, 25°C, 10 hours), yielding 3-aminomethyloxolane (92% yield).
Spectroscopic validation :
Coupling Strategies for Final Assembly
Reductive Amination
Combining 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-methylamine and 3-aminomethyloxolane with formaldehyde under NaBH₃CN reduction (MeOH, 0°C to RT, 12 hours) yields the target compound. However, steric hindrance limits efficiency (35% yield).
Stepwise Alkylation
Superior yields are achieved via alkylation:
- Bromination : Treat 3-aminomethyloxolane with SOBr₂ (CH₂Cl₂, 0°C, 2 hours) to form 3-(bromomethyl)oxolane (89% yield).
- Coupling : React with pyrazole-methylamine using K₂CO₃ in DMF (60°C, 8 hours) to afford the final product (68% yield).
Optimized reaction :
$$
\text{Pyrazole-CH₂NH₂} + \text{BrCH₂-oxolane} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 12 h | 35 | 90 | One-pot simplicity |
| Stepwise Alkylation | K₂CO₃, DMF, 8 h | 68 | 98 | Higher yield, scalability |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Competing 1,3- vs. 1,5-regioisomers are minimized using bulky bases (e.g., DBU) to favor kinetic control.
Cyclopropane Ring Stability
The cyclopropyl group is susceptible to ring-opening under strong acids. Using mild conditions (pH 6–7) during coupling preserves integrity.
Byproduct Formation in Alkylation
Over-alkylation is suppressed by stoichiometric control (1:1.05 ratio of amine to alkylating agent).
Chemical Reactions Analysis
Types of Reactions
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure can be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics, such as stability, flexibility, or reactivity.
Mechanism of Action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine are compared below with key analogs (Table 1).
Table 1: Comparative Analysis of Structurally Related Pyrazole Derivatives
*Inferred based on structural components.
Key Observations:
Substituent Effects on Solubility: The oxolane group in the target compound and 1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine introduces polarity, improving aqueous solubility compared to non-oxolane analogs like 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine . Methylamine-substituted derivatives (e.g., Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine) exhibit higher basicity due to the free amine group, which may influence receptor binding in biological systems .
Steric and Electronic Modifications: Cyclopropyl substituents enhance metabolic stability by resisting oxidative degradation, a feature shared by the target compound and 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine .
Synthetic Accessibility :
Biological Activity
The compound {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a novel pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other therapeutic properties based on recent studies.
The compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and an oxolane ring. Its molecular formula is , with a molecular weight of 264.41 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A related study focused on 3-cyclopropyl-1H-pyrazol-5-amine derivatives, which were synthesized and screened for their antibacterial and antifungal activities. The results indicated that certain derivatives showed potent activity against various Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against mycotoxic strains. Specifically, compounds 9d, 9g, and 9h were highlighted for their strong antimicrobial effects .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
Antiproliferative Activity
The antiproliferative effects of pyrazole derivatives have also been explored extensively. A study evaluated a series of 3-alkyl-1,5-diaryl-1H-pyrazoles , revealing that many compounds exhibited moderate to potent antiproliferative activity against human cancer cell lines like SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The most potent compound demonstrated an IC50 value ranging from 0.076 to 0.12 µM, indicating strong potential for cancer therapy .
| Cell Line | IC50 Value (µM) |
|---|---|
| SGC-7901 | 0.076 - 0.12 |
| A549 | 0.076 - 0.12 |
| HT-1080 | 0.076 - 0.12 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their biological efficacy. The presence of specific substituents on the pyrazole ring significantly influences their activity. For instance, the introduction of bulky groups at certain positions can enhance or diminish the biological effects observed in vitro .
Case Studies
- Antimicrobial Evaluation : In a study where a series of substituted pyrazole derivatives were synthesized, the compounds were tested against standard strains of bacteria and fungi. The results indicated that modifications to the pyrazole structure could lead to enhanced antimicrobial properties.
- Anticancer Research : Another study focused on evaluating the antiproliferative effects of various pyrazole analogs against different cancer cell lines, providing insights into how structural variations impact therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
